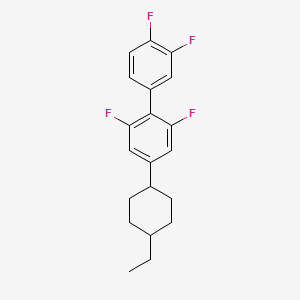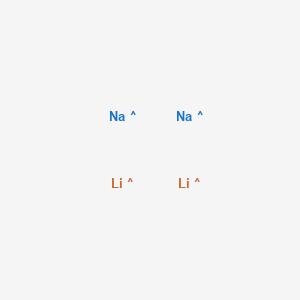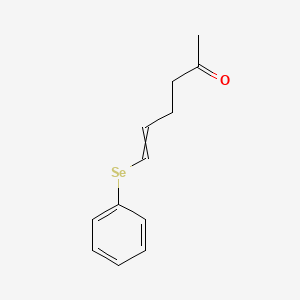
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is a silicon-based organic compound. It is characterized by its unique structure, which includes multiple silicon atoms and methyl groups. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method involves the use of dimethyldichlorosilane as a starting material, which undergoes hydrolysis and subsequent cyclization to form the desired compound. The reaction conditions often include the use of catalysts such as potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the distillation of intermediate products to isolate the desired compound. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents) under controlled temperature and pressure.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine involves its interaction with various molecular targets. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in applications such as drug delivery and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane: A similar organosilicon compound with a cyclic structure, widely used in cosmetics and industrial applications.
Hexamethyldisiloxane: Another organosilicon compound with a simpler structure, used as a solvent and in the production of silicone polymers.
Uniqueness
1,1,2,2,4,4,7,7-Octamethyl-5,6-didehydro-1,2,3,4,7,8-hexahydro-1,2,4,7-tetrasilocine is unique due to its multiple silicon atoms and dehydro structure, which provide it with distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
139778-01-1 |
|---|---|
Molekularformel |
C12H28Si4 |
Molekulargewicht |
284.69 g/mol |
IUPAC-Name |
1,1,2,2,4,4,7,7-octamethyl-1,2,4,7-tetrasilacyclooct-5-yne |
InChI |
InChI=1S/C12H28Si4/c1-13(2)9-10-14(3,4)12-16(7,8)15(5,6)11-13/h11-12H2,1-8H3 |
InChI-Schlüssel |
CRFJYZPBNXUKEK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C[Si]([Si](C[Si](C#C1)(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)







